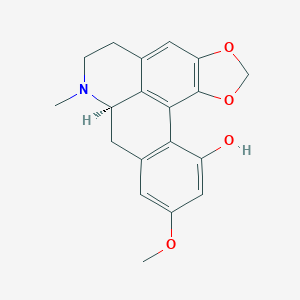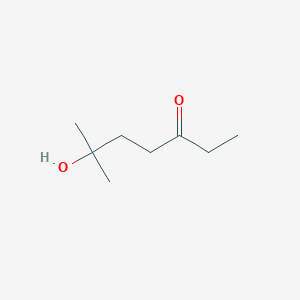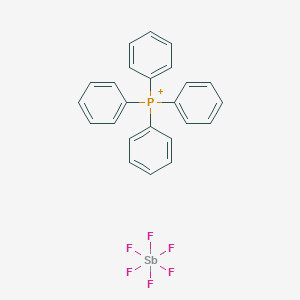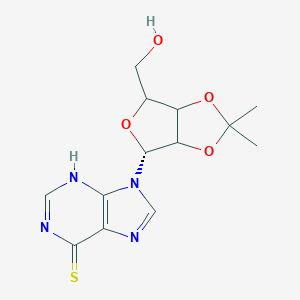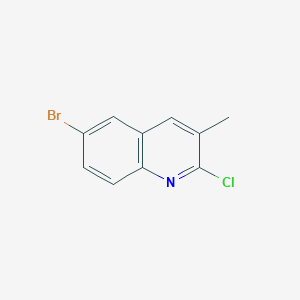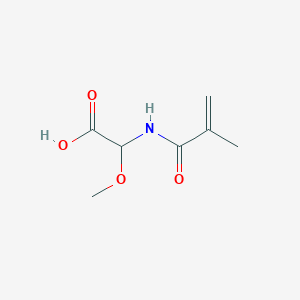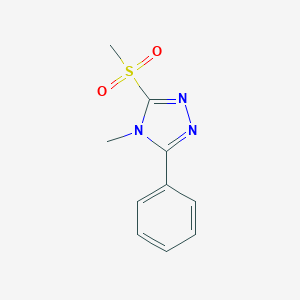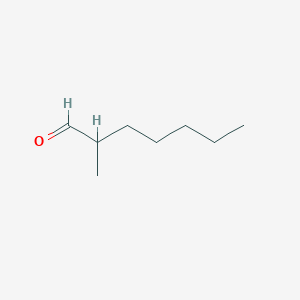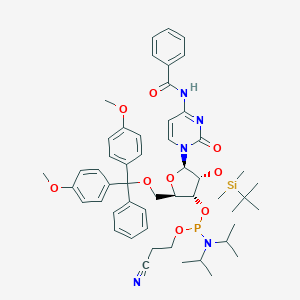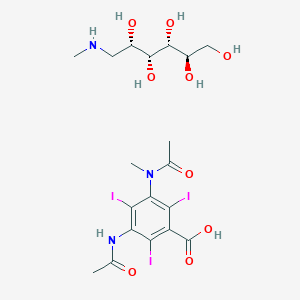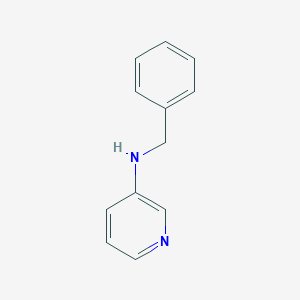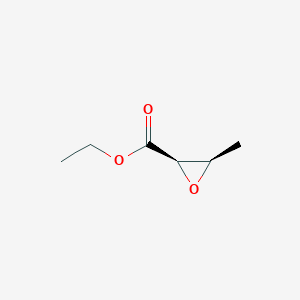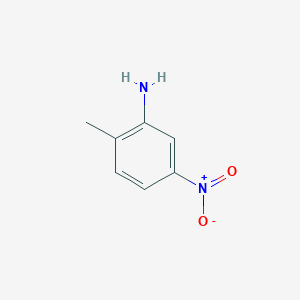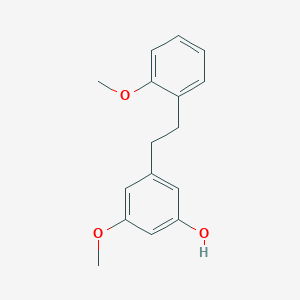
8a-Dnpdt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8a-DNPDT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of 1,4-dihydropyridine and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
8a-DNPDT has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 8a-DNPDT is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
8a-DNPDT has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8a-DNPDT in lab experiments include its ability to exhibit multiple effects, its low toxicity, and its relatively easy synthesis. However, its limitations include its poor solubility and stability, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 8a-DNPDT. One direction is to investigate its potential role in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 8a-DNPDT and to optimize its synthesis and stability for use in lab experiments.
Conclusion:
In conclusion, 8a-DNPDT is a chemical compound that has potential applications in scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, and has been investigated for its potential role in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Métodos De Síntesis
8a-DNPDT can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of 1,4-dihydropyridine with 3,5-dinitrobenzoyl chloride in the presence of a base. The resulting compound is then reduced using a reducing agent such as sodium borohydride to obtain 8a-DNPDT.
Propiedades
Número CAS |
123438-35-7 |
|---|---|
Nombre del producto |
8a-Dnpdt |
Fórmula molecular |
C40H67NO4 |
Peso molecular |
626 g/mol |
Nombre IUPAC |
2,4-dimethyl-2-[[2,5,7,8-tetramethyl-6-oxo-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-3,4-dihydrochromen-8a-yl]peroxy]pentanenitrile |
InChI |
InChI=1S/C40H67NO4/c1-28(2)16-13-17-30(5)18-14-19-31(6)20-15-21-32(7)22-24-38(11)25-23-36-34(9)37(42)33(8)35(10)40(36,43-38)45-44-39(12,27-41)26-29(3)4/h22,28-31H,13-21,23-26H2,1-12H3/b32-22+ |
Clave InChI |
MVMXWDWCIQXILT-WEMUVCOSSA-N |
SMILES isomérico |
CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |
SMILES |
CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |
SMILES canónico |
CC1=C(C2(C(=C(C1=O)C)CCC(O2)(C)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OOC(C)(CC(C)C)C#N)C |
Sinónimos |
8-((2,4-dimethyl-1-nitrilopent-2-yl)dioxy)tocopherone 8a-DNPDT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



